1-(4-Nitrophenyl)cyclopentanecarboxylic acid
Overview
Description
1-(4-Nitrophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H13NO4. It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a 4-nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)cyclopentanecarboxylic acid typically involves the nitration of cyclopentanecarboxylic acid derivatives followed by further functionalization. One common method includes the nitration of cyclopentanecarboxylic acid using nitric acid and sulfuric acid to introduce the nitro group at the para position of the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)cyclopentanecarboxylic acid undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 1-(4-Aminophenyl)cyclopentanecarboxylic acid.
Substitution: Various substituted cyclopentanecarboxylic acid derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrophenyl)cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)cyclopentanecarboxylic acid depends on its chemical reactivity. The nitro group is electron-withdrawing, which can influence the reactivity of the compound in various chemical reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: Lacks the nitro group, making it less reactive in certain types of reactions.
1-(4-Aminophenyl)cyclopentanecarboxylic acid: The amino group is electron-donating, which can significantly alter the compound’s reactivity compared to the nitro derivative.
Uniqueness
1-(4-Nitrophenyl)cyclopentanecarboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-nitrophenyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)12(7-1-2-8-12)9-3-5-10(6-4-9)13(16)17/h3-6H,1-2,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCPXRWNBXWBPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386107 | |
Record name | 1-(4-nitrophenyl)cyclopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52648-77-8 | |
Record name | 1-(4-nitrophenyl)cyclopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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